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Compound of Interest

Compound Name: VinclozolinM2-2204

Cat. No.: B15605978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicogenomic effects of the fungicide

Vinclozolin and its primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-

3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide). The information

presented herein is based on a review of experimental data from in vivo and in vitro studies.

Executive Summary
Vinclozolin, a dicarboximide fungicide, is an endocrine-disrupting chemical that exerts its

toxicity primarily through its metabolites, M1 and M2.[1] These metabolites are more potent

antagonists of the androgen receptor (AR) than the parent compound.[2][3] This antagonism

disrupts normal androgen signaling, leading to a cascade of altered gene expression and

subsequent adverse effects on reproductive development and other physiological processes.[4]

[5] While direct comparative toxicogenomic data for Vinclozolin and its metabolites from a

single study is limited, this guide synthesizes available data to provide a comparative overview

of their potencies and known effects on gene expression.
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15605978?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC2948035/
https://pubmed.ncbi.nlm.nih.gov/32208804/
https://pubmed.ncbi.nlm.nih.gov/8209380/
https://pubmed.ncbi.nlm.nih.gov/9007049/
https://pubmed.ncbi.nlm.nih.gov/16417039/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This table summarizes the quantitative data on the binding affinity of Vinclozolin and its

metabolites to the androgen receptor. The inhibition constant (Ki) represents the concentration

of the compound required to inhibit 50% of the binding of a radiolabeled androgen to the

receptor. A lower Ki value indicates a higher binding affinity.

Compound
Androgen Receptor
Binding Affinity (Ki)

Relative Potency

Vinclozolin > 700 µM[2][3] Weak

Metabolite M1 92 µM[2][3] Moderate

Metabolite M2 9.7 µM[2][3] High

Data from competitive binding assays using rat prostate androgen receptor.[2][3]

Metabolite M2 is approximately 9.5 times more potent than M1 and over 72 times more potent

than Vinclozolin in binding to the androgen receptor.[2][3] Furthermore, M2's inhibitory potency

is comparable to the well-known antiandrogen, hydroxyflutamide, being only 2-fold less potent.

M2 is considered a 50-fold more potent inhibitor of androgen-induced transactivation than M1.

Table 2: Overview of Toxicogenomic Effects and Other
Receptor Interactions
This table provides a summary of the known toxicogenomic effects of Vinclozolin and the

broader receptor interaction profile of the parent compound and its metabolites.
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Feature Vinclozolin Metabolite M1 Metabolite M2

Primary Mechanism

Androgen Receptor

Antagonist (weak)[2]

[3]

Androgen Receptor

Antagonist (moderate)

[2][3]

Androgen Receptor

Antagonist (potent)[2]

[3]

Prostate

Transcriptome

Alterations

Alters expression of

954 genes in the F3

generation ventral

prostate, affecting

pathways like calcium

and WNT signaling.[6]

Implicated as the

active agent for

Vinclozolin's effects.

Implicated as the

primary active agent

for Vinclozolin's

effects.

Testis Transcriptome

Alterations

Alters expression of

576 genes during

embryonic

development,

impacting

transcription,

signaling, and

cytoskeletal pathways.

Implicated as the

active agent for

Vinclozolin's effects.

Implicated as the

active agent for

Vinclozolin's effects.

Transgenerational

Epigenetic Effects

Induces altered DNA

methylation in sperm,

leading to

transgenerational

disease phenotypes.

[1]

Believed to be a

causative agent of

Vinclozolin's

epigenetic effects.

Believed to be a

causative agent of

Vinclozolin's

epigenetic effects.

Other Steroid

Receptor Interactions

MR and PR

antagonist.[7] ERα

and ERβ agonist.[7]

ERα and ERβ agonist.

[7]

PR, GR, and MR

antagonist

(MR>>PR>GR).[7]

Partial AR agonist.[7]

ERα and ERβ agonist.

[7]

MR: Mineralocorticoid Receptor, PR: Progesterone Receptor, GR: Glucocorticoid Receptor, ER:

Estrogen Receptor.
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Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol provides a general methodology for assessing the binding affinity of compounds

to the androgen receptor, as cited in the summarized data.

Preparation of Cytosol: Ventral prostates from adult male rats are homogenized in a buffer

solution to isolate the cytosol, which contains the androgen receptor.

Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]R1881) is

incubated with the prostate cytosol in the presence of varying concentrations of the test

compound (Vinclozolin, M1, or M2).

Separation of Bound and Unbound Ligand: After incubation, the mixture is treated to

separate the receptor-bound radiolabeled androgen from the unbound form. This can be

achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal

adsorption.

Quantification: The amount of radioactivity in the bound fraction is measured using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radiolabeled androgen (IC50) is determined. The inhibition constant (Ki) is

then calculated from the IC50 value using the Cheng-Prusoff equation.

Microarray Analysis of Ventral Prostate Gene
Expression
This protocol outlines the general steps for analyzing gene expression changes in the rat

ventral prostate following Vinclozolin exposure, as described in the cited literature.[6]

Animal Treatment: Adult male rats are treated with Vinclozolin (e.g., by gavage) for a

specified period. A control group receives the vehicle only.

Tissue Collection and RNA Extraction: At the end of the treatment period, the ventral

prostates are collected, and total RNA is extracted using a standard method (e.g., TRIzol
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reagent).

RNA Quality Control: The integrity and concentration of the extracted RNA are assessed

using spectrophotometry and gel electrophoresis.

Microarray Hybridization: The labeled cRNA is hybridized to a rat genome microarray chip

(e.g., Affymetrix Rat Genome 230 2.0 Array).

Scanning and Data Acquisition: The microarray chips are scanned to detect the fluorescence

intensity of each probe, which corresponds to the expression level of a specific gene.

Data Analysis: The raw data is normalized, and statistical analysis is performed to identify

genes that are differentially expressed between the Vinclozolin-treated and control groups.

This often involves setting a fold-change and p-value threshold to determine significance.

Pathway and Functional Analysis: The list of differentially expressed genes is then used for

bioinformatics analysis to identify enriched biological pathways and molecular functions.

Mandatory Visualization
Androgen Receptor Signaling Pathway Disruption by
Vinclozolin and its Metabolites
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Caption: Disruption of androgen receptor signaling by Vinclozolin's metabolites.

Experimental Workflow for Comparative Toxicogenomic
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Caption: Workflow for toxicogenomic analysis of Vinclozolin and its metabolites.

Logical Relationship of Vinclozolin's Toxicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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